An In-depth Technical Guide to Chloromethanesulfonyl Chloride (CAS 3518-65-8)
An In-depth Technical Guide to Chloromethanesulfonyl Chloride (CAS 3518-65-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of chloromethanesulfonyl chloride (CAS 3518-65-8), a versatile reagent in organic synthesis with significant potential in the development of novel therapeutics. This document details its physicochemical properties, synthesis, and key reactions, with a focus on its application in the generation of biologically active sulfonamides.
Core Properties and Safety Information
Chloromethanesulfonyl chloride is a colorless to yellowish liquid that serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its reactivity stems from the presence of two chlorine atoms and a sulfonyl group, making it a valuable building block for introducing the chloromethanesulfonyl moiety into molecules.
Physicochemical Properties
A summary of the key physicochemical properties of chloromethanesulfonyl chloride is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 3518-65-8 | [2][3][4][5][6][7][8][9][10] |
| Molecular Formula | CH₂Cl₂O₂S | [1][2][3][7][9][10][11] |
| Molecular Weight | 149.00 g/mol | [1][3][4][9][10][11] |
| Boiling Point | 80-81 °C | [2] |
| Density | 1.64 g/mL at 20 °C | [2][8][9] |
| Refractive Index | 1.488 | [2] |
| Flash Point | 110.00 °C | [2][4] |
| Solubility | Soluble in dichloromethane (B109758), pyridine (B92270), chloroform, and methanol. Insoluble in water. | [2] |
| Storage Temperature | -20°C | [2][9] |
Safety and Hazard Information
Chloromethanesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[11][12] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, must be worn. It is harmful if swallowed and causes severe skin burns and eye damage.[13] Table 2 summarizes the key hazard information.
| Hazard Information | Details | Reference |
| GHS Pictograms | GHS05 (Corrosion), GHS07 (Harmful) | [2] |
| Signal Word | Danger | [2][4][13] |
| Hazard Statements | H302: Harmful if swallowedH314: Causes severe skin burns and eye damage | [2][4][13] |
| Precautionary Statements | P270, P280, P301+P312, P303+P361+P353, P304+P340+P310, P305+P351+P338 | [2][13] |
Synthesis of Chloromethanesulfonyl Chloride
A common and effective method for the synthesis of chloromethanesulfonyl chloride involves the chlorination of the sodium salt of chloromethanesulfonic acid using phosphorus pentachloride in phosphoryl chloride as a solvent.
Experimental Protocol: Synthesis of Chloromethanesulfonyl Chloride
Materials:
-
Sodium salt of chloromethanesulfonic acid
-
Phosphorus pentachloride (stoichiometric amount)
-
Phosphoryl chloride (solvent)
-
Dichloromethane
-
Ice water
-
Sodium sulfate (B86663) (drying agent)
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer, suspend the crude sodium salt of chloromethanesulfonic acid in phosphoryl chloride.
-
Add a stoichiometric amount of phosphorus pentachloride to the suspension.
-
Stir the reaction mixture at room temperature for approximately 30 minutes, or until the reaction is complete.
-
Distill off the phosphoryl chloride.
-
Add ice water to the residue.
-
Dilute the organic phase with dichloromethane and separate it from the aqueous phase.
-
Dry the organic phase with sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent by distillation.
-
Purify the product by distillation to obtain chloromethanesulfonyl chloride as a clear liquid.
Key Reactions in Drug Development
Chloromethanesulfonyl chloride is a key precursor for the synthesis of sulfonamides and sulfonate esters, which are important pharmacophores in a wide range of therapeutic agents.
Synthesis of Chloromethanesulfonamides
The reaction of chloromethanesulfonyl chloride with primary or secondary amines yields chloromethanesulfonamides. This reaction is fundamental for creating diverse libraries of compounds for drug screening.
Materials:
-
Chloromethanesulfonyl chloride
-
Substituted aniline (B41778) (e.g., aniline)
-
Pyridine (base)
-
Anhydrous Dichloromethane (DCM) (solvent)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aniline and anhydrous pyridine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chloromethanesulfonyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the filtrate under reduced pressure to obtain the crude N-aryl chloromethanesulfonamide.
-
If necessary, purify the product by column chromatography or recrystallization.
Synthesis of Chloromethanesulfonate Esters
The reaction of chloromethanesulfonyl chloride with alcohols or phenols in the presence of a base produces chloromethanesulfonate esters.
Materials:
-
Chloromethanesulfonyl chloride
-
Substituted phenol (B47542) (e.g., phenol)
-
Pyridine (base)
-
Dichloromethane (DCM) (solvent)
Procedure:
-
Dissolve the phenol and pyridine in DCM in a reaction flask.
-
Cool the mixture to 0 °C.
-
Slowly add chloromethanesulfonyl chloride to the cooled solution.
-
Allow the reaction to stir at room temperature for 12 hours.
-
After the reaction is complete, dilute the mixture with ethyl acetate.
-
Perform an aqueous extraction.
-
Dry the organic layer, filter, and concentrate to yield the crude product.
-
Purify the aryl chloromethanesulfonate by column chromatography.
Biological Activity and Signaling Pathways of Sulfonamide Derivatives
One notable example is a novel small-molecule arylsulfonamide that induces energetic stress in tumor cells.[2] This compound disrupts glucose metabolism, leading to a significant drop in intracellular ATP levels. The depletion of ATP activates AMP-activated protein kinase (AMPK), a key energy sensor in cells. Activated AMPK, in turn, downregulates the mammalian target of rapamycin (B549165) complex 1 (mTORC1) and hypoxia-inducible factor 1 (HIF-1) signaling pathways.[2] The HIF-1 pathway is a critical regulator of tumor progression and metastasis, making its inhibition a promising strategy for cancer treatment.[2]
This example highlights the potential for developing potent and selective therapeutic agents from chloromethanesulfonyl chloride-derived scaffolds. The ability to readily synthesize a diverse range of sulfonamides allows for extensive structure-activity relationship (SAR) studies to optimize efficacy and selectivity against various biological targets.
Conclusion
Chloromethanesulfonyl chloride is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly for the preparation of sulfonamide and sulfonate ester derivatives. The established protocols for its synthesis and reactions, coupled with the demonstrated biological activity of its derivatives, underscore its importance for researchers and professionals in the field of drug discovery and development. Further exploration of the chemical space accessible from this reagent is likely to yield novel compounds with significant therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel small-molecule arylsulfonamide causes energetic stress and suppresses breast and lung tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Novel Sulfonyl-Based Small Molecule Exhibiting Anti-cancer Properties [frontiersin.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. (Chloromethyl)sulfonyl chloride | CH2Cl2O2S | CID 77054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Novel bis-arylsulfonamides and aryl sulfonimides as inactivators of plasminogen activator inhibitor-1 (PAI-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]
- 12. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
